molecular formula C8H11K B14416936 potassium;5,5-dimethylcyclohexa-1,3-diene CAS No. 82360-21-2

potassium;5,5-dimethylcyclohexa-1,3-diene

Cat. No.: B14416936
CAS No.: 82360-21-2
M. Wt: 146.27 g/mol
InChI Key: MPFWVDDBTDRUEY-UHFFFAOYSA-N
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Description

Potassium;5,5-dimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 5th position of the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5,5-dimethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene with methylating agents under controlled conditions. One common method includes the reaction of cyclohexadiene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;5,5-dimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the diene into a saturated cyclohexane derivative.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: 5,5-dimethylcyclohexane-1,3-dione

    Reduction: 5,5-dimethylcyclohexane

    Substitution: Halogenated derivatives of 5,5-dimethylcyclohexa-1,3-diene

Scientific Research Applications

Potassium;5,5-dimethylcyclohexa-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium;5,5-dimethylcyclohexa-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved may include resonance stabilization and the formation of carbocation intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethylcyclohexane-1,3-dione
  • 5,6-dimethyl-1,3-cyclohexadiene
  • 4,4-dimethylcyclohexane-1,3-dione

Uniqueness

Potassium;5,5-dimethylcyclohexa-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Compared to other similar compounds, it may exhibit different reactivity profiles in electrophilic addition and substitution reactions, making it valuable for specific synthetic applications.

Properties

CAS No.

82360-21-2

Molecular Formula

C8H11K

Molecular Weight

146.27 g/mol

IUPAC Name

potassium;5,5-dimethylcyclohexa-1,3-diene

InChI

InChI=1S/C8H11.K/c1-8(2)6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1

InChI Key

MPFWVDDBTDRUEY-UHFFFAOYSA-N

Canonical SMILES

CC1([CH-]C=CC=C1)C.[K+]

Origin of Product

United States

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